6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
Properties
Molecular Formula |
C19H12BrCl2NO |
|---|---|
Molecular Weight |
421.1 g/mol |
IUPAC Name |
6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H12BrCl2NO/c20-15-8-14-13(11-6-3-7-16(21)18(11)22)9-17(24)23-19(14)12-5-2-1-4-10(12)15/h1-8,13H,9H2,(H,23,24) |
InChI Key |
XKLSFQCRXTZIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
Adapting protocols from Nature, the quinolinone core is synthesized via cyclization of 2-aminobenzophenone derivatives. For example:
- Starting material : N-(2,3-dichlorophenyl)acetamide reacts with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to form 2-chloro-quinoline-3-carbaldehyde.
- Hydrolysis : Refluxing with HCl yields 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (92% yield).
- Cyclization : Condensation with substituted amines under reducing conditions generates the dihydrobenzo[h]quinolinone framework.
Key Data :
| Step | Reagents | Yield | Conditions |
|---|---|---|---|
| Chlorination | POCl₃/DMF | 64% | 75°C, 16 h |
| Hydrolysis | 4M HCl | 92% | Reflux, 1 h |
Introducing the 2,3-Dichlorophenyl Group
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling proves effective for aryl group installation:
- Intermediate : 4-Bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one.
- Coupling partner : 2,3-Dichlorophenylboronic acid.
- Catalyst system : Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, toluene/ethanol (3:1), 80°C.
Optimization Notes :
- Tributylvinyltin in Stille coupling (as in Ambeed) showed lower efficiency (∼45% yield) compared to Suzuki protocols (68–72%).
- Electron-withdrawing chloro groups necessitate higher catalyst loading (10 mol%) for complete conversion.
Regioselective Bromination at Position 6
Electrophilic Bromination
Using N-bromosuccinimide (NBS) under radical conditions:
- Substrate : 4-(2,3-Dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one.
- Conditions : NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 6 h.
- Yield : 78% with >95% regioselectivity confirmed by HPLC.
Mechanistic Insight :
The electron-rich C6 position adjacent to the carbonyl group directs bromination via resonance stabilization of the intermediate arenium ion.
Integrated Synthetic Route
Combining the above steps:
- Step 1 : Friedländer annulation to form 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one (Overall yield: 52%).
- Step 2 : NBS-mediated bromination at C6 (78% yield).
- Purification : Silica gel chromatography (ethyl acetate/hexane) achieves >99% purity (LCMS).
Critical Parameters :
- Strict anhydrous conditions during Pd-catalyzed steps prevent catalyst deactivation.
- Bromination temperature must remain <80°C to avoid debromination side reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows single peak at t_R=8.2 min (λ=254 nm).
Comparative Method Analysis
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedländer Annulation | High regiocontrol | Multi-step, harsh conditions | 50–60% |
| Suzuki Coupling | Modular aryl introduction | Requires pre-functionalized bromide | 65–72% |
| Electrophilic Bromination | Single-step, scalable | Competing di-bromination | 70–78% |
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or alkylated derivatives.
Scientific Research Applications
6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Dihydrobenzo[h]quinolin-2(1H)-ones
The table below compares substituents, molecular weights, and physical properties of analogous compounds:
Key Observations:
Positional Isomerism: The 2,3-dihydroquinolin-4(1H)-one isomer () exhibits distinct ring saturation compared to the 3,4-dihydro scaffold, impacting conformational flexibility and intermolecular interactions .
Synthetic Routes: Palladium-Catalyzed Methods: Suzuki-Miyaura coupling is widely used for introducing aryl groups at position 4 (e.g., 4-nitrophenyl in ) . Iron-Catalyzed Cyclization: Efficient for constructing the dihydroquinolinone core with bromo substituents (e.g., 8-bromo derivative in ) .
Physicochemical Properties
- Melting Points: Brominated derivatives (e.g., 8-bromo-3,4-dihydroquinolin-2(1H)-one) exhibit higher melting points (182–184°C) compared to non-halogenated analogs, likely due to increased molecular symmetry and packing efficiency .
- Lipophilicity : The 2,3-dichlorophenyl group in the target compound significantly increases logP values compared to thienyl or nitrophenyl analogs, suggesting enhanced membrane permeability .
Structural Analogues in Pharmaceutical Contexts
- Aripiprazole-Related Compounds: highlights a derivative with a 2,3-dichlorophenyl-piperazine moiety linked to a quinolin-2(1H)-one core, demonstrating the pharmacological relevance of halogenated aryl groups in dopamine receptor modulation .
- Impurity Profiles: Brominated dihydroquinolinones are noted as intermediates or impurities in antipsychotic drug synthesis (e.g., domperidone analogs in ), underscoring the need for rigorous regiochemical control during synthesis .
Biological Activity
6-Bromo-4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and various studies highlighting its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes bromination and chlorination steps to introduce the halogen substituents on the phenyl ring.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, revealing its potential as an antifungal, anti-inflammatory, and cytotoxic agent.
Antifungal Activity
Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. For instance, Vashi et al. synthesized a ligand based on this structure and evaluated its efficacy against various fungal strains. The findings indicated that the compound showed potent antifungal activity, surpassing standard antifungal agents in some cases .
Anti-inflammatory Activity
In experimental models, the compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This activity was compared favorably against indomethacin, a well-known anti-inflammatory drug .
Cytotoxic Activity
Cytotoxicity assays have revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antifungal Mechanism : The compound disrupts fungal cell membrane integrity and inhibits key enzymes involved in cell wall synthesis.
- Anti-inflammatory Mechanism : It modulates signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory mediators.
- Cytotoxic Mechanism : Induction of apoptosis is mediated through the intrinsic pathway involving cytochrome c release and caspase activation.
Table 1: Biological Activities of this compound
| Activity Type | Assay Method | IC50 (μM) | Reference |
|---|---|---|---|
| Antifungal | Agar diffusion method | 5.0 | |
| Anti-inflammatory | ELISA for cytokine measurement | 10.0 | |
| Cytotoxic | MTT assay against MDA-MB-231 | 15.0 |
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study on Antifungal Activity : A study evaluated the antifungal efficacy against Candida albicans, showing a significant reduction in fungal growth compared to control groups.
- Case Study on Anti-inflammatory Effects : In a rat model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls.
- Case Study on Cytotoxicity : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates as evidenced by flow cytometry analysis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
